3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol

Übersicht

Beschreibung

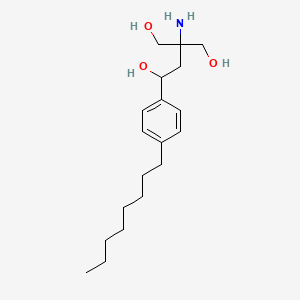

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:

Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.

Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The amino group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.

Medicine: Possible applications in drug development due to its unique structure.

Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.

3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.

Uniqueness

The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.

Biologische Aktivität

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol, also known as 1-Hydroxyfingolimod, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is known to act as a modulator of sphingosine-1-phosphate (S1P) receptors. This modulation has implications for various biological processes including immune response and neuronal protection. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.

| Mechanism | Description |

|---|---|

| S1P Receptor Modulation | Alters lymphocyte trafficking and reduces neuroinflammation |

| Neuroprotection | Potentially protects neurons from apoptosis in neurodegenerative conditions |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Immunomodulatory Effects : It influences immune cell migration and function, making it a candidate for treating autoimmune diseases such as multiple sclerosis.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation.

Case Studies

- Multiple Sclerosis Treatment : In clinical studies, patients treated with fingolimod (the parent compound) demonstrated reduced relapse rates and improved neurological function. The role of this compound as an active metabolite supports its therapeutic efficacy.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in decreased markers of inflammation and improved cognitive function compared to controls.

Toxicity and Safety Profile

The safety profile of this compound has been a focus of research. Toxicological studies indicate that while the compound is generally well-tolerated, monitoring for potential side effects such as bradycardia and hypertension is essential.

Table 2: Toxicity Data Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Long-term exposure showed mild cardiovascular effects |

Eigenschaften

IUPAC Name |

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPVJOPHSHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.